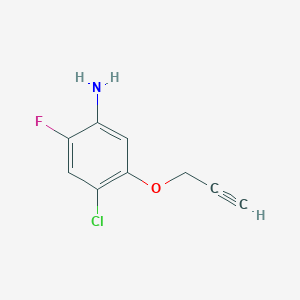
4-Chloro-2-fluoro-5-propargyloxyaniline
Cat. No. B8706451
Key on ui cas rn:
84478-65-9
M. Wt: 199.61 g/mol
InChI Key: LJQYJIZHXPFEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05643855
Procedure details


Using the procedure of Example 1, Step A and employing 50.0 g (252.45 mmol) of 3-amino-6-chloro-4-fluorophenol hydrochloride, 80% propargyl bromide (60.07 g, 504.9 mmol), and potassium carbonate (69.8 g, 504.9 mmol) in acetonitrile (200 mL), the title compound was obtained as a yellow solid (16.2 g), m.p. 62°-64° C. IR (nujol, era-1), NH2 (3298.0), triple bond (2117.6). 1H NMR was consistent with the structure.
Name
3-amino-6-chloro-4-fluorophenol hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One




Name

Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:4]=[C:5]([OH:11])[C:6]([Cl:10])=[CH:7][C:8]=1[F:9].[CH2:12](Br)[C:13]#[CH:14].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:10][C:6]1[C:5]([O:11][CH2:14][C:13]#[CH:12])=[CH:4][C:3]([NH2:2])=[C:8]([F:9])[CH:7]=1 |f:0.1,3.4.5|
|
Inputs


Step One
|
Name
|
3-amino-6-chloro-4-fluorophenol hydrochloride
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC=1C=C(C(=CC1F)Cl)O
|
Step Two
|
Name
|
|
|
Quantity
|
60.07 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Br
|
Step Three
|
Name
|
|
|
Quantity
|
69.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(N)C=C1OCC#C)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
